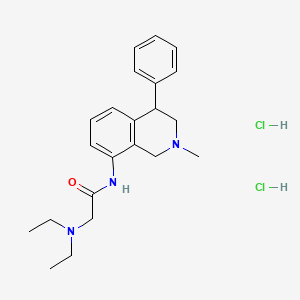![molecular formula C12H13NO B13790211 N-[2-(3-ethynylphenyl)ethyl]acetamide](/img/structure/B13790211.png)
N-[2-(3-ethynylphenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-ethynylphenyl)ethyl]acetamide is an organic compound with the molecular formula C12H13NO It is a derivative of acetamide, featuring an ethynyl group attached to a phenyl ring, which is further connected to an ethyl chain and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-ethynylphenyl)ethyl]acetamide typically involves a multi-step process:
Formation of 3-ethynylphenyl bromide: This step involves the bromination of phenylacetylene to form 3-ethynylphenyl bromide.
Alkylation: The 3-ethynylphenyl bromide is then reacted with ethylamine to form N-[2-(3-ethynylphenyl)ethyl]amine.
Acetylation: Finally, the N-[2-(3-ethynylphenyl)ethyl]amine is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity. Catalysts and solvents are often used to enhance the reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3-ethynylphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted acetamides.
Applications De Recherche Scientifique
N-[2-(3-ethynylphenyl)ethyl]acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(3-ethynylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-ethynylphenyl)acetamide: Similar structure but lacks the ethyl chain.
N-(2-phenylethyl)acetamide: Similar structure but lacks the ethynyl group.
N-(3-phenylpropyl)acetamide: Similar structure but has a propyl chain instead of an ethyl chain.
Uniqueness
N-[2-(3-ethynylphenyl)ethyl]acetamide is unique due to the presence of both the ethynyl group and the ethyl chain, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
N-[2-(3-ethynylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C12H13NO/c1-3-11-5-4-6-12(9-11)7-8-13-10(2)14/h1,4-6,9H,7-8H2,2H3,(H,13,14) |
Clé InChI |
PBSSKLCSACBAAV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC1=CC(=CC=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]-](/img/structure/B13790140.png)

![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13790148.png)

![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)




![1-Ethyl-4-((E)-3-[1-ethyl-6-(methoxycarbonyl)-4(1H)-quinolinylidene]-1-propenyl)-6-(methoxycarbonyl)quinolinium iodide](/img/structure/B13790162.png)

![Methanol, [(4-methylphenyl)imino]bis-(9CI)](/img/structure/B13790182.png)
![6-chloro-4,10-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaene](/img/structure/B13790186.png)

